3-(5-Methylfuran-2-yl)benzonitrile
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Overview
Description
3-(5-Methylfuran-2-yl)benzonitrile is an aromatic compound that features a furan ring substituted with a methyl group at the 5-position and a benzonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of 5-methylfuran-2-one derivatives.
Reduction: Formation of 3-(5-methylfuran-2-yl)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(5-Methylfuran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3-(5-Methylfuran-2-yl)methanol
- 3-(5-Methylfuran-2-yl)acetonitrile
- 3-(5-Methylfuran-2-yl)benzoic acid
Comparison: For example, the nitrile group in 3-(5-Methylfuran-2-yl)benzonitrile allows for further functionalization through reduction or substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
253679-33-3 |
---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,1H3 |
InChI Key |
MBASCGOHLGYOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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